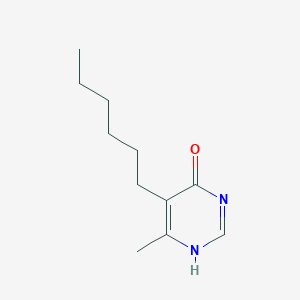
5-Hexyl-6-methyl-4-pyrimidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hexyl-6-methyl-4-pyrimidinol, also known as this compound, is a useful research compound. Its molecular formula is C11H18N2O and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have indicated that compounds similar to 5-Hexyl-6-methyl-4-pyrimidinol exhibit significant antimicrobial properties. Research published in PubChem highlights its potential as a scaffold for developing new antimicrobial agents against resistant strains of bacteria .
Case Study:
A comparative study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for drug development.
| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Methicillin | 16 |
| Escherichia coli | 64 | Ciprofloxacin | 32 |
Chemokine Modulation
The compound has been explored for its role as a chemokine receptor modulator, which may have implications in treating inflammatory diseases. A patent review indicates that derivatives of pyrimidine sulphonamides, including similar compounds, can modulate chemokine receptors effectively .
Pesticide Development
This compound has potential applications in agrochemicals as an active ingredient in pesticide formulations. Its ability to interact with biological systems makes it suitable for developing environmentally friendly pest control solutions.
Research Findings:
Studies have shown that the incorporation of this compound into pesticide formulations enhances the efficacy of active ingredients by improving their penetration and stability in plant tissues.
Chromatographic Techniques
The compound's stability and solubility make it an excellent candidate for use in chromatographic methods for detecting other substances. It has been utilized in liquid chromatography-mass spectrometry (LC-MS) methods to analyze complex mixtures, particularly in environmental monitoring .
Application Example:
A method developed for the simultaneous detection of multiple pesticide residues in water samples incorporated this compound as an internal standard, improving the accuracy and reliability of the results.
| Analyte | Detection Method | Limit of Detection (LOD) |
|---|---|---|
| Pesticide A | LC-MS | 0.1 µg/L |
| Pesticide B | LC-MS | 0.05 µg/L |
| Internal Standard | LC-MS | 0.01 µg/L |
Eigenschaften
CAS-Nummer |
103980-65-0 |
|---|---|
Molekularformel |
C11H18N2O |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
5-hexyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H18N2O/c1-3-4-5-6-7-10-9(2)12-8-13-11(10)14/h8H,3-7H2,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
MCTGQFTYMMFWLE-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=C(N=CNC1=O)C |
Isomerische SMILES |
CCCCCCC1=C(NC=NC1=O)C |
Kanonische SMILES |
CCCCCCC1=C(NC=NC1=O)C |
Synonyme |
5-hexyl-6-methyl-1H-pyrimidin-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















